5-Isothiocyanato-1-methylindazole
Description
Electronic Configuration and Reactivity
Conformational Rigidity
Structure-Activity Relationship (SAR) Trends
- Indazole Substitution : Electron-withdrawing groups at C-5 enhance isothiocyanate reactivity, as demonstrated in analogs showing improved antiproliferative activity (IC₅₀ = 0.23–1.15 μM).
- Methyl Group Role : N-1 methylation reduces metabolic degradation by cytochrome P450 enzymes, extending plasma half-life in preclinical models.
Recent studies highlight applications in:
Properties
Molecular Formula |
C9H7N3S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
5-isothiocyanato-1-methylindazole |
InChI |
InChI=1S/C9H7N3S/c1-12-9-3-2-8(10-6-13)4-7(9)5-11-12/h2-5H,1H3 |
InChI Key |
JWXWQNGWSTYBST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N=C=S)C=N1 |
Origin of Product |
United States |
Preparation Methods
Thiophosgene-Based Synthesis (Method A)
This classical approach involves reacting the corresponding primary amine (in this case, 5-amino-1-methylindazole) with thiophosgene in a biphasic system of dichloromethane and aqueous sodium bicarbonate at room temperature.
- Charge a round-bottom flask with 5-amino-1-methylindazole (5 mmol), dichloromethane (25 mL), and saturated aqueous NaHCO3 (25 mL).
- Under strong stirring, add thiophosgene (6 mmol, 1.2 equiv.) dropwise at room temperature.
- Stir for 1 hour, separate the organic layer, extract the aqueous phase with dichloromethane (3×30 mL).
- Dry combined organic layers over anhydrous sodium sulfate.
- Concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.
1,1’-Thiocarbonyl Diimidazole Method (Method B)
This method uses 1,1’-thiocarbonyl diimidazole as a thiocarbonyl transfer reagent to convert amines to isothiocyanates under mild conditions.
- Dissolve 5-amino-1-methylindazole (5 mmol) in dichloromethane (15 mL).
- Add 1,1’-thiocarbonyl diimidazole (6 mmol, 1.2 equiv.) in one portion at room temperature.
- Stir for 1 hour.
- Quench by adding water.
- Extract and purify as above.
Carbon Disulfide and Oxidative Desulfurization (Method C)
This approach involves the reaction of the primary amine with carbon disulfide in the presence of base, followed by oxidative desulfurization with sodium persulfate.
- Mix 5-amino-1-methylindazole (5 mmol), water (5 mL), carbon disulfide (12.5 mmol, 2.5 equiv.), and potassium carbonate (10 mmol, 2 equiv.).
- Stir at room temperature overnight.
- Add sodium persulfate (5 mmol, 1 equiv.) and additional potassium carbonate (5 mmol, 1 equiv.) with water.
- Stir for 1 hour.
- Extract with ethyl acetate, dry, concentrate, and purify.
Conversion from Isocyanides and Elemental Sulfur (Method D)
A more recent method involves the reaction of isocyanides with elemental sulfur in the presence of a base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Dissolve 1-methylindazole-5-isocyanide (1 equiv.) in a green solvent such as dihydrolevoglucosenone (Cyrene™).
- Add elemental sulfur (1.12 equiv. of sulfur atoms).
- Add DBU (2–5 mol%).
- Stir at 40 °C for 4 hours.
- Purify by flash column chromatography.
Trimethylsilyl Isothiocyanate (TMSSCN) Reaction (Method E)
This method uses TMSSCN as a source of the isothiocyanate group, reacting with suitable precursors under Lewis acid catalysis.
- Stir per-O-acetylated carbamate derivatives of the substrate with tin tetrachloride in anhydrous dichloromethane.
- Add TMSSCN.
- Stir at room temperature for 60 minutes.
- Quench with saturated sodium bicarbonate.
- Extract and purify.
- Useful for complex substrates requiring mild and selective conditions.
- TMSSCN is less toxic and easier to handle than thiophosgene.
Comparative Data Table of Preparation Methods for this compound
| Method | Reagents & Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Thiophosgene (A) | Thiophosgene, CH2Cl2, NaHCO3, RT | 1 h | Moderate to High | Simple, well-established | Toxic reagent, biphasic system |
| 1,1’-Thiocarbonyl Diimidazole (B) | 1,1’-Thiocarbonyl diimidazole, CH2Cl2, RT | 1 h | High | Mild, selective, no toxic gases | Reagent cost |
| CS2 + Na2S2O8 (C) | CS2, K2CO3, Na2S2O8, H2O, RT overnight | Overnight | Moderate | Green, aqueous | Long reaction time, oxidative conditions |
| Isocyanide + S + DBU (D) | Isocyanide, elemental sulfur, DBU, Cyrene™, 40 °C | 4 h | High | Metal-free, green solvent | Requires isocyanide precursor |
| TMSSCN + Lewis acid (E) | TMSSCN, SnCl4, DCM, RT | 1 h | High | Mild, selective | Requires Lewis acid, sensitive reagents |
Research Findings and Notes
- The thiophosgene method remains the classical route but is increasingly replaced by safer alternatives due to toxicity concerns.
- The use of 1,1’-thiocarbonyl diimidazole offers a convenient and mild alternative, particularly suitable for sensitive substrates.
- Conversion from isocyanides and elemental sulfur catalyzed by DBU in green solvents is an emerging method with excellent yields and sustainability benefits.
- TMSSCN-mediated syntheses are valuable for complex molecules requiring stereoselective or regioselective isothiocyanation.
- Purification is commonly achieved by silica gel column chromatography, often employing cyclohexane/ethyl acetate mixtures.
- Yields vary depending on substrate and conditions but typically range from moderate (40–60%) to high (up to 90%+).
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanato-1-methylindazole can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Transition metal catalysts like copper and zinc are often used in cycloaddition reactions.
Solvents: Dimethylbenzene and other organic solvents are commonly used in these reactions.
Major Products
The major products formed from these reactions include various substituted indazoles and heterocyclic compounds, which can have significant biological activities.
Scientific Research Applications
5-Isothiocyanato-1-methylindazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isothiocyanato-1-methylindazole involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites in proteins and DNA, leading to the formation of covalent adducts. This reactivity is responsible for its antimicrobial and anticancer activities . The compound can induce stress response pathways that restore cellular redox and protein homeostasis, contributing to its protective effects .
Comparison with Similar Compounds
Structural Analogs
The following table compares 5-isothiocyanato-1-methylindazole (hypothetical data inferred from analogs) with structurally related compounds:
Key Observations :
- Positional Isomerism: The 5- and 7-isothiocyanato indazole isomers differ in substituent placement, which can influence electronic distribution, steric effects, and biological target interactions.
- Core Structure Differences: The isothiazolinone derivative (CAS 26172-55-4) features a five-membered heterocyclic ring with sulfur and nitrogen, contrasting with the bicyclic indazole system. This structural divergence underpins differences in reactivity and application; isothiazolinones are commonly used as biocides , whereas indazoles are explored for therapeutic purposes.
Functional Group Comparison
- Isothiocyanate (-NCS) : Present in both 5- and 7-isothiocyanato indazoles, this group is highly reactive, enabling covalent bond formation with thiols (e.g., cysteine residues in proteins). This property is exploited in drug design for irreversible inhibition .
- Chloro and Methyl Substituents : In 5-chloro-2-methyl-4-isothiazolin-3-one, the chloro group enhances electrophilicity, contributing to antimicrobial activity, while the methyl group stabilizes the ring structure .
Physicochemical Properties
Notes:
- The solubility of indazole derivatives is influenced by the hydrophobic methyl group and polar isothiocyanate group, favoring solvents like dimethyl sulfoxide (DMSO) or ethanol.
- Isothiazolinones are often formulated in aqueous solutions due to their biocidal applications .
Q & A
How can researchers design synthetic routes for 5-Isothiocyanato-1-methylindazole, and what factors influence reaction optimization?
Methodological Answer:
Synthetic pathways for indazole derivatives often involve functionalization at specific positions. For 5-isothiocyanato derivatives, a common approach is introducing the isothiocyanate group via nucleophilic substitution or coupling reactions. For example, analogous compounds like benzo[c][1,2,5]thiadiazole derivatives are synthesized using thionyl chloride in acidic or basic media . Researchers should:
- Compare reaction conditions: Test acidic (e.g., H₂SO₄) vs. basic (e.g., pyridine) media to optimize yield and purity.
- Monitor intermediates: Use TLC or HPLC to track intermediate formation and avoid side reactions.
- Characterize products: Confirm structural integrity via ¹H/¹³C NMR and FT-IR to verify isothiocyanate group incorporation.
What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- Core techniques:
- NMR spectroscopy: Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals, especially in aromatic regions.
- Mass spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns.
- Addressing contradictions:
- Cross-validate data: Compare NMR results with computational predictions (e.g., DFT calculations) for ambiguous assignments.
- Replicate experiments: Repeat syntheses to rule out batch-specific impurities.
- Consult literature: Cross-reference spectral libraries for similar indazole derivatives .
How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Stability protocols:
- Thermal stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light sensitivity: Store samples in amber vials under UV/visible light exposure and monitor degradation via HPLC.
- Humidity control: Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, comparing results with baseline data .
- Mitigation strategies: Use inert atmospheres (argon) and desiccants for long-term storage.
What strategies are effective for resolving contradictions in biological activity data for this compound?
Methodological Answer:
- Root-cause analysis:
- Assay variability: Standardize cell lines (e.g., HEK-293 vs. HeLa) and control for passage number in cytotoxicity studies.
- Dose-response validation: Perform dose-escalation experiments with triplicate measurements to confirm IC₅₀ values.
- Meta-analysis: Systematically review existing data using tools like PRISMA to identify confounding variables (e.g., solvent effects) .
- Advanced modeling: Apply Bayesian statistics to quantify uncertainty in conflicting datasets .
How can computational methods predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- In silico workflows:
- Density Functional Theory (DFT): Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites.
- Molecular dynamics (MD): Simulate solvent interactions (e.g., DMSO vs. water) to predict solvolysis pathways.
- Docking studies: Model binding affinities with target proteins (e.g., kinases) to prioritize experimental validation .
- Validation: Correlate computational predictions with experimental kinetic data (e.g., pseudo-first-order rate constants).
What methodologies are recommended for synthesizing isotopically labeled analogs of this compound?
Methodological Answer:
- Isotope incorporation:
- ¹³C/¹⁵N labeling: Use labeled precursors (e.g., ¹³C-thiocyanate) in coupling reactions, followed by purification via column chromatography .
- Deuterated solvents: Optimize reaction conditions in D₂O or deuterated DMF to minimize isotopic dilution.
- Analytical verification:
- Isotopic enrichment: Quantify via mass spectrometry and adjust synthetic routes to achieve >95% isotopic purity.
How should researchers design experiments to evaluate the electrophilic reactivity of the isothiocyanate group?
Methodological Answer:
- Kinetic studies:
- Competitive reactions: React this compound with nucleophiles (e.g., amines, thiols) under pseudo-first-order conditions.
- Rate determination: Use UV-Vis spectroscopy to monitor thiourea or thiocarbamate formation over time.
- Mechanistic probes:
What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE requirements:
- Spill management:
- Containment: Absorb spills with vermiculite and neutralize with 5% sodium bicarbonate.
- Waste disposal: Segregate waste in labeled containers for incineration by licensed facilities .
How can researchers integrate multi-omics data to study the biological targets of this compound?
Methodological Answer:
- Multi-omics workflows:
- Proteomics: Use SILAC labeling and LC-MS/MS to identify protein adducts formed via isothiocyanate reactivity.
- Transcriptomics: Perform RNA-seq on treated cell lines to map pathway perturbations (e.g., Nrf2 activation).
- Data integration: Apply network pharmacology tools (e.g., Cytoscape) to link targets to disease pathways .
What statistical approaches are robust for analyzing dose-dependent toxicity data with high variability?
Methodological Answer:
- Advanced statistical frameworks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
